molecular formula C27H25NO4 B6229953 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)benzoic acid CAS No. 2125431-59-4

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)benzoic acid

Cat. No. B6229953
CAS RN: 2125431-59-4
M. Wt: 427.5
InChI Key:
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Description

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)benzoic acid (2-FMPB) is an important synthetic intermediate used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. It is a crystalline solid at room temperature, with a melting point of approximately 200°C. 2-FMPB has been studied extensively for its use in the synthesis of pharmaceuticals and agrochemicals, as well as its potential biomedical applications.

Scientific Research Applications

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)benzoic acid has been studied extensively for its use in the synthesis of pharmaceuticals and agrochemicals, as well as its potential biomedical applications. It is used as a starting material for the synthesis of a variety of compounds, including anti-inflammatory agents, antifungal agents, and antibiotics. It has also been used in the synthesis of a number of anticancer drugs, such as taxanes and camptothecins. In addition, 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)benzoic acid has been used as a starting material in the synthesis of a variety of other compounds, including pesticides, herbicides, and fungicides.

Mechanism of Action

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)benzoic acid is a versatile intermediate used in the synthesis of a variety of compounds. The mechanism of action of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)benzoic acid is not well understood, but it is thought to act as a catalyst in the formation of covalent bonds between molecules. It has been shown to catalyze the formation of carbon-carbon bonds, as well as the formation of carbon-heteroatom bonds.
Biochemical and Physiological Effects
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)benzoic acid has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of fatty acids and cholesterol, as well as the activity of enzymes involved in the metabolism of carbohydrates. In addition, 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)benzoic acid has been shown to inhibit the activity of enzymes involved in the synthesis of DNA and RNA.

Advantages and Limitations for Lab Experiments

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)benzoic acid is a versatile intermediate used in the synthesis of a variety of compounds. One advantage of using 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)benzoic acid in laboratory experiments is that it is relatively easy to synthesize and can be used in a variety of reactions. However, one limitation of using 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)benzoic acid is that it is not very stable, and can easily decompose if exposed to heat or light.

Future Directions

There are a number of potential future directions for research on 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)benzoic acid. One potential direction is to further explore its potential biomedical applications, such as its use in the synthesis of anticancer drugs. Another potential direction is to further investigate its potential effects on biochemical and physiological processes, such as its ability to inhibit the activity of enzymes involved in the synthesis of DNA and RNA. Additionally, further research could be done to explore the potential use of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)benzoic acid in the synthesis of other compounds, such as pesticides, herbicides, and fungicides. Finally, further research could be done to explore the potential of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)benzoic acid as a catalyst for the formation of covalent bonds between molecules.

Synthesis Methods

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)benzoic acid can be synthesized using a variety of methods. The most common synthetic route is the Friedel-Crafts reaction, which involves the reaction of a phenol or anisole with an alkyl halide in the presence of a Lewis acid catalyst. This reaction produces a substituted benzoic acid, which can then be further reacted with a piperidine derivative to produce 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)benzoic acid. Other synthetic methods include the reaction of an alkyl halide with an aryl amine in the presence of a strong base, as well as the reaction of an alkyl halide with an aryl amine in the presence of a strong acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)benzoic acid' involves the protection of the amine group of piperidine, followed by the reaction with 9H-fluorene-9-carboxylic acid to form the amide. The amide is then protected with methoxycarbonyl group, followed by the reaction with 2-bromobenzoic acid to form the final product.", "Starting Materials": [ "Piperidine", "9H-fluorene-9-carboxylic acid", "Methoxycarbonyl chloride", "2-bromobenzoic acid" ], "Reaction": [ "Protection of piperidine amine group with Boc anhydride", "Reaction of Boc-protected piperidine with 9H-fluorene-9-carboxylic acid in the presence of coupling reagents such as EDC and HOBt to form the amide", "Protection of amide with methoxycarbonyl chloride in the presence of a base such as triethylamine", "Reaction of the protected amide with 2-bromobenzoic acid in the presence of a coupling reagent such as EDC and HOBt to form the final product" ] }

CAS RN

2125431-59-4

Product Name

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)benzoic acid

Molecular Formula

C27H25NO4

Molecular Weight

427.5

Purity

95

Origin of Product

United States

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